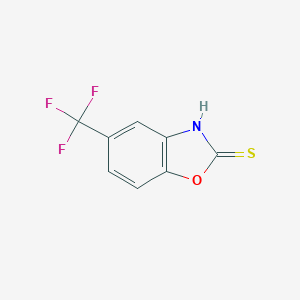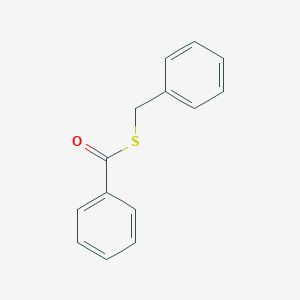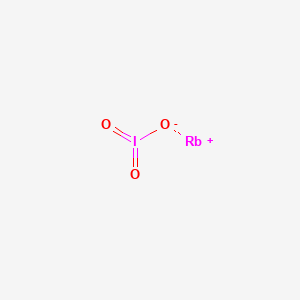
Rubidium iodate
Vue d'ensemble
Description
Synthesis Analysis
Two new rubidium iodates, β-RbIO₃(HIO₃)₂ and Rb₃(IO₃)₃(I₂O₅)(HIO₃)₄(H₂O), have been synthesized via hydrothermal reaction. These compounds demonstrate different structural motifs with the presence of IO₃⁻ anions, HIO₃ molecules, and dimeric I₂O₅ molecules, interconnected by Rb⁺ cations into multidimensional structures. The synthesis process highlights the versatility of rubidium iodate compounds in forming complex architectures suitable for nonlinear optical applications and other scientific studies (Xu et al., 2014).
Molecular Structure Analysis
The molecular structure of rubidium iodate variants showcases a range of dimensionalities, from three-dimensional frameworks to layered structures. For example, β-RbIO₃(HIO₃)₂ exhibits a three-dimensional structure, whereas Rb₃(IO₃)₃(I₂O₅)(HIO₃)₄(H₂O) features a two-dimensional layered structure. These structural variations are pivotal for the compound's physical properties and applications, notably in the field of second-order nonlinear optics (Xu et al., 2014).
Chemical Reactions and Properties
Rubidium iodates participate in various chemical reactions that underline their potential in optical materials science. Their ability to form large bulk crystals and exhibit significant second-harmonic generation (SHG) responses suggests their suitability for nonlinear optical applications. The chemical stability, coupled with their unique optical properties, makes rubidium iodates valuable for research and technological advancements in photonics and related fields (Xu et al., 2014).
Physical Properties Analysis
Rubidium iodates possess distinct physical properties, such as a short-wavelength absorption edge and significant SHG efficiency. The Vickers hardness and laser-induced damage threshold further contribute to their applicability in optical devices. These properties are critical for materials used in harsh environments or requiring high durability and resistance to optical damage (Xu et al., 2014).
Chemical Properties Analysis
The chemical properties of rubidium iodates, including their reactivity and stability under different conditions, are essential for their application in material science. The study of their vibrational spectra and thermal stabilities provides insights into their chemical behavior and compatibility with various technological applications, particularly in the development of new nonlinear optical materials (Xu et al., 2014).
Applications De Recherche Scientifique
Nonlinear Optical Materials : β-RbIO3(HIO3)2, a type of rubidium iodate, exhibits significant potential in nonlinear optical applications. It demonstrates phase-matchable second-harmonic generation (SHG) with a response about 1.5 times that of KH2PO4. The material also has substantial laser-induced damage thresholds and Vickers hardness, indicating its suitability for durable optical components. Additionally, its thermal stabilities and vibrational spectra have been explored, further underscoring its utility in this domain (Xiang Xu et al., 2014).
Extraction from Natural Resources : Rubidium, a rare alkali metal, is utilized in various applications such as optical and laser technology, electronics, telecommunications, and quantum mechanics-based computing devices due to its unique properties. The extraction of rubidium from natural resources like lithium or cesium-rich minerals and natural brines is complex and costly, requiring physical and chemical treatments. Efficient, cost-effective, and environmentally friendly methods for rubidium recovery are currently under investigation (B. Ertan, 2017).
Agricultural Research : Rubidium has been used to mark European corn borer moths in agricultural studies. This technique, which involves applying rubidium to corn plants, allows for tracking and studying the dispersal and behavior of these pests without adverse effects on their mortality or fecundity (D. Legg & H. Chiang, 1984).
Medical and Psychiatric Research : In psychiatry, rubidium's antidepressant properties have been investigated, although more controlled studies are needed to substantiate its effects. Its unique neurophysiological characteristics in animal systems suggest potential for treating affective disorders and schizophrenia (P. Malek-Ahmadi & J. Williams, 1984).
Perovskite Solar Cells : Rubidium is explored as an alternative cation in multication perovskite cells for optimized bandgap, which is crucial for high-efficiency perovskite-silicon tandem solar cells. Its addition improves the crystallinity and light stability of the cells, contributing to a higher efficiency in solar energy conversion (The Duong et al., 2017).
Protein Phasing in Crystallography : Rubidium ions, when bound to the protein surface, can facilitate the phasing of crystal structures, as demonstrated in the study of the hsp60 apical domain from Thermus thermophilus. This approach offers a method to explore interactions of monovalent metal ions with proteins and other macromolecules (S. Korolev et al., 2001).
Orientations Futures
Iodine clocks, which include iodate reactions, are fascinating nonlinear chemical systems with a promising future. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
Propriétés
IUPAC Name |
rubidium(1+);iodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO3.Rb/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOUAZZDKTZOPK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RbIO3, IO3Rb | |
| Record name | rubidium iodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7782-68-5 (Parent) | |
| Record name | Iodic acid (HIO3), rubidium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20928631 | |
| Record name | Rubidium iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.370 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubidium iodate | |
CAS RN |
13446-76-9 | |
| Record name | Iodic acid (HIO3), rubidium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3), rubidium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium iodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



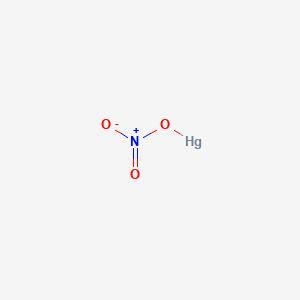

![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
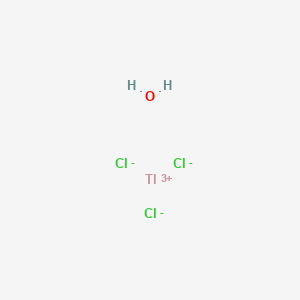
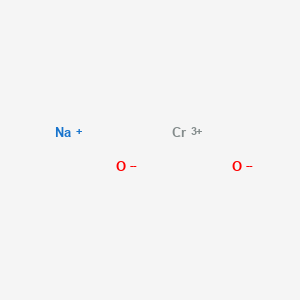
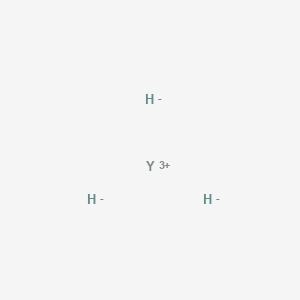
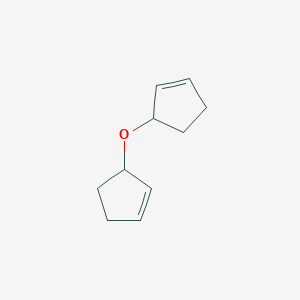
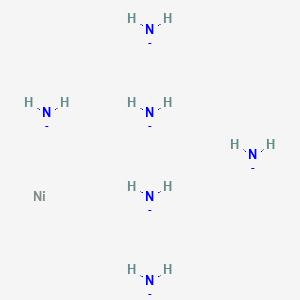
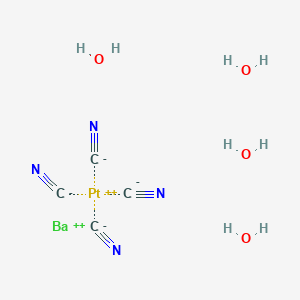

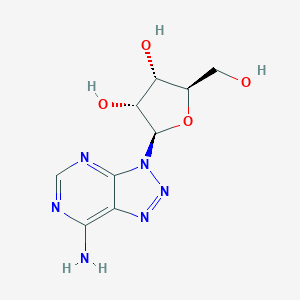
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
